molecular formula C9H9F3O2 B1421205 3-Methyl-5-(trifluoromethoxy)benzyl alcohol CAS No. 916420-54-7

3-Methyl-5-(trifluoromethoxy)benzyl alcohol

Cat. No. B1421205
M. Wt: 206.16 g/mol
InChI Key: JELFBZMXRZYDFP-UHFFFAOYSA-N
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Description

“3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 916420-54-7 . Its IUPAC name is [3-methyl-5-(trifluoromethoxy)phenyl]methanol . It has a molecular weight of 206.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is 1S/C9H9F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4,13H,5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Benzylation of Alcohols

Research has demonstrated the use of stable organic salts for the benzylation of a wide range of alcohols, a process that converts alcohols into benzyl ethers. This includes the study of compounds like 2-benzyloxy-1-methylpyridinium triflate, which could be relevant in understanding the reactivity of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).

Novel O-Benzylating Reagents

Research on benzylating reagents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), highlights the potential for 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in generating benzyl ethers in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).

Secondary Benzylation Catalyzed by Metal Triflates

Studies involving secondary benzylation of various nucleophiles using secondary benzyl alcohol in the presence of metal triflates could be related to the applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol. This includes research on the use of scandium and hafnium triflates as catalysts (Noji et al., 2003).

Antioxidant Activity of Benzyl Derivatives

Investigations into the antioxidant activities of benzyl derivatives, including their metal chelating and free radical scavenging abilities, offer insight into potential applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol (Yüksek et al., 2015).

Supramolecular Dendrimers and Liquid-Crystalline Phase

Research on monodendrons based on methyl 3,4,5-trishydroxybenzoate, and their behavior in liquid-crystalline phases, could be relevant to the understanding of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in the formation of complex molecular structures (Balagurusamy et al., 1997).

Synthesis and Applications in Organic Chemistry

Studies on the synthesis and applications of benzyl alcohol derivatives in various organic reactions, such as carbonylation, hydrocarboxylation, and polymerization, provide a broader context for understanding the potential applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in organic chemistry and materials science (Verspui, Papadogianakis, & Sheldon, 1998).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, it should be washed off immediately with plenty of soap and water . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

[3-methyl-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFBZMXRZYDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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